molecular formula C10H12N2O2 B076628 1-(3-Methoxyphenyl)imidazolidin-2-one CAS No. 14599-72-5

1-(3-Methoxyphenyl)imidazolidin-2-one

Cat. No.: B076628
CAS No.: 14599-72-5
M. Wt: 192.21 g/mol
InChI Key: FHOSRSXSSQXNOL-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)imidazolidin-2-one (CAS 14599-72-5) is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol. It belongs to the class of imidazolidin-2-ones, which are cyclic ureas recognized as pivotal scaffolds in medicinal chemistry and drug discovery . The imidazolidin-2-one core is a well-established privileged structure found in a plethora of FDA-approved drugs and bioactive compounds, serving as a key structural motif for developing new therapeutic agents . This specific compound features a 3-methoxyphenyl substitution, making it a valuable building block for organic synthesis and pharmaceutical research. Researchers utilize such scaffolds in the highly regioselective synthesis of novel imidazolidinone derivatives for screening against various biological targets . These compounds are frequently investigated for their anti-cancer and anti-tumor activities, with mechanisms of action that can include enzyme inhibition and the disruption of key cellular signaling pathways . Furthermore, imidazolidin-2-one derivatives are also employed as versatile chiral auxiliaries in asymmetric synthesis, enabling the formation of new carbon-carbon bonds with high stereoselectivity, which is crucial for the production of enantiomerically pure molecules . The compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

14599-72-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-methoxyphenyl)imidazolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI Key

FHOSRSXSSQXNOL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCNC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2CCNC2=O

Other CAS No.

14599-72-5

Origin of Product

United States

Scientific Research Applications

Synthesis of 1-(3-Methoxyphenyl)imidazolidin-2-one

The synthesis of this compound typically involves the cyclization of appropriate urea derivatives with aromatic compounds. A notable method is the acid-catalyzed reaction of (2,2-dialkoxyethyl) ureas with various electron-rich aromatic nucleophiles, yielding imidazolidin-2-ones in good yields. Recent studies have demonstrated that adjusting the reaction conditions can enhance regioselectivity, favoring the formation of specific isomers .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. In a comparative study, it was found that derivatives of imidazolidin-2-one exhibited significant antibacterial and antifungal activities. For instance, compounds structurally related to this compound showed promising results against various pathogenic strains .

CompoundActivity TypeEffective Concentration (mg/kg)
This compoundAntibacterial50
5-imino-3-(3-methoxy-phenyl)-1-phenyl-4-thioxoimidazolidin-2-oneAntifungal100

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory and analgesic effects. Studies involving molecular docking have indicated that derivatives may interact effectively with COX-2 receptors, which are crucial targets in pain management . The binding affinity observed for certain derivatives suggests their potential as novel anti-inflammatory agents.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized a series of imidazolidinones and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methoxy group significantly influenced bioactivity. Specifically, this compound derivatives displayed enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Anti-inflammatory Potential

In a separate investigation, the anti-inflammatory properties of various imidazole derivatives were assessed. The study utilized in vivo models to evaluate the efficacy of these compounds in reducing inflammation. The results demonstrated that specific substitutions on the imidazolidinone framework could lead to substantial anti-inflammatory effects, positioning these compounds as candidates for further development in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The imidazolidin-2-one scaffold is highly modular, with substituents dictating pharmacological and physicochemical behaviors. Key comparisons include:

Table 1: Structural and Spectral Comparisons
Compound Name Substituents Key Spectral Data (IR/NMR) Physicochemical Notes Reference
1-(3-Methoxyphenyl)imidazolidin-2-one 3-methoxyphenyl Inferred: C=O stretch ~1720–1740 cm⁻¹ (IR) Electron-rich aryl group enhances π-stacking [10], [12]
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)imidazolidin-2-one (8a) 4-Cl-phenyl, 3-OMe-phenyl IR: 1724 (C=O), 1603 (C=N); ¹H NMR: δ 6.91–7.58 (Ar-H) Electron-withdrawing Cl enhances stability [1]
1-(2-Pyridyl)imidazolidin-2-one 2-pyridyl Synthesized via α-ureation; planar configuration Pyridyl N enhances solubility [3]
ZX-42 (ALK inhibitor) 3-OMe-phenyl, dimethylaminoethyl Not reported Bulky substituents improve target affinity [9], [14]
1-(isoquinolin-3-yl)imidazolidin-2-one (3e) Isoquinolinyl Fluorescence: λₑₓ 377 nm, λₑₘ 448 nm; Stokes shift 71 nm High molar extinction (5083 M⁻¹cm⁻¹) [7]
  • Fluorescence: Isoquinolinyl-substituted analogs exhibit strong fluorescence, while methoxyphenyl derivatives may show modulated emission due to electron donation .
Table 2: Pharmacological Comparisons
Compound Name Biological Activity Mechanism/Target Efficacy Notes Reference
ZX-42 (3-OMe-phenyl derivative) Antiproliferative ALK inhibition; apoptosis induction IC₅₀: 0.2 µM (Karpas299 cells) [9], [14]
18c (3,4-dimethoxybenzyl derivative) Anti-Alzheimer’s Acetylcholinesterase inhibition Comparable to donepezil [4]
1-(2-Chlorobenzyl)imidazolidin-2-one (Compound 4) SARS-CoV-2 Mpro inhibition Binds viral protease active site Moderate activity (IC₅₀ not reported) [5]
8a (4-Cl, 3-OMe-phenyl) Cytotoxic (inferred) Not specified Yield: 63%; moderate cytotoxicity [1]
  • Anticancer Activity : ZX-42’s 3-methoxyphenyl group likely contributes to its potency against ALK-positive lymphomas, contrasting with chlorophenyl analogs (e.g., 8a), which may prioritize stability over target specificity .
  • Neuroactivity: Dimethoxybenzyl derivatives (e.g., 18c) outperform mono-methoxy analogs in acetylcholinesterase inhibition, suggesting substituent positioning is critical for CNS applications .

Preparation Methods

Reaction Mechanism and Intermediate Formation

The acid-mediated synthesis begins with the condensation of 3-methoxyphenyl isocyanate with 2,2-dimethoxyethylamine to form 1-(2,2-dimethoxyethyl)-3-(3-methoxyphenyl)urea. Under acidic conditions (e.g., HCl or H2SO4), the dimethoxy group undergoes hydrolysis, generating an oxonium ion intermediate. Intramolecular cyclization produces a 5-methoxyimidazolidin-2-one intermediate, which eliminates methanol to form an iminium cation. This cation reacts regioselectively with residual nucleophiles (e.g., water or methanol) to yield 1-(3-methoxyphenyl)imidazolidin-2-one (Scheme 1).

Scheme 1: Acid-catalyzed pathway

  • Urea formation :
    3-Methoxyphenyl isocyanate+2,2-dimethoxyethylamine1-(2,2-dimethoxyethyl)-3-(3-methoxyphenyl)urea\text{3-Methoxyphenyl isocyanate} + \text{2,2-dimethoxyethylamine} \rightarrow \text{1-(2,2-dimethoxyethyl)-3-(3-methoxyphenyl)urea}

  • Oxonium ion generation :
    Acidic hydrolysis of dimethoxy groups → Oxonium cation

  • Cyclization and elimination :
    Oxonium cation5-methoxyimidazolidin-2-oneiminium cation\text{Oxonium cation} \rightarrow \text{5-methoxyimidazolidin-2-one} \rightarrow \text{iminium cation}

  • Nucleophilic quenching :
    Iminium cation+H2OThis compound\text{Iminium cation} + \text{H}_2\text{O} \rightarrow \text{this compound}

Experimental Optimization

Key parameters for maximizing yield (93% reported for analogous compounds):

  • Solvent : Benzene or toluene for urea formation; aqueous HCl for cyclization

  • Temperature : Room temperature for urea condensation; reflux (80–100°C) for cyclization

  • Workup : Vacuum distillation to isolate the urea precursor, followed by acid quenching and extraction with ethyl acetate

Table 1: Acid-catalyzed synthesis conditions

ParameterOptimal ValueImpact on Yield
Acid catalystHCl (1–2 equiv)>90%
Reaction time6–8 h (urea), 2 h (cyclization)<5% side products
Solvent polarityLow (benzene)Prevents oligomerization

Base-Mediated Intramolecular Hydroamidation of Propargylic Ureas

Organocatalytic Cycle and Regioselectivity

The base-catalyzed method employs propargylic ureas derived from 3-methoxyaniline and propargylamines. Using 2-methylbut-3-yn-2-amine and 3-methoxyphenyl isocyanate, the urea intermediate undergoes BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)-catalyzed cyclization. Computational studies reveal that BEMP deprotonates the urea N–H, initiating a 5-exo-dig cyclization to form the imidazolidinone core (Figure 1).

Figure 1: Free energy profile for BEMP-catalyzed cyclization

  • Transition state (TS-N5) : ΔG‡ = 18.2 kcal/mol

  • Rate-determining step : Allenamide formation (ΔG = +4.3 kcal/mol)

Synthetic Protocol and Scalability

A representative procedure:

  • Urea synthesis :
    3-Methoxyphenyl isocyanate+propargylaminepropargylic urea\text{3-Methoxyphenyl isocyanate} + \text{propargylamine} \rightarrow \text{propargylic urea} (quantitative yield in THF)

  • Cyclization :

    • Catalyst: BEMP (5 mol%)

    • Solvent: Acetonitrile (4 mL/mmol)

    • Conditions: RT, 1 h → 99% conversion

Table 2: Base-catalyzed reaction optimization

BasepKa (MeCN)Yield (%)Time (h)
BEMP27.6991
DBU24.3853
KOtBu19.9726

SN2 Alkylation-Cyclization Sequential Approach

Halide Displacement and Ring Closure

Adapting methodologies from neuroleptic syntheses, this route involves:

  • Alkylation : 3-Methoxy-4-hydroxyacetophenone reacts with 1-(3-chloropropyl)piperidine under basic conditions (K2CO3, MEK, 80°C).

  • Cyclization : The alkylated intermediate undergoes intramolecular nucleophilic attack by the urea nitrogen, forming the imidazolidinone ring.

Challenges and Modifications

  • Regioselectivity : Competing O- vs. N-alkylation requires careful base selection (K2CO3 > NaOH).

  • Solvent effects : Methyl ethyl ketone (MEK) enhances solubility of aromatic intermediates, reducing oligomerization.

Table 3: SN2 alkylation conditions

ParameterValueOutcome
Temperature80°C78% conversion
BaseK2CO3 (2.5 equiv)Minimal O-alkylation
Reaction time12–16 hComplete halide displacement

Comparative Analysis of Synthetic Routes

Yield and Practical Considerations

MethodYield (%)CostScalability
Acid-catalyzed90–93LowIndustrial
Base-catalyzed95–99ModerateLab-scale
SN2 alkylation70–78HighPilot-scale

Mechanistic Advantages

  • Acid-catalyzed : High regioselectivity but requires harsh conditions.

  • Base-catalyzed : Rapid (<1 h), room-temperature, but sensitive to moisture.

  • SN2 alkylation : Compatible with electron-deficient aromatics but yields byproducts .

Q & A

Q. Key findings :

  • Torsion angles between the aryl and imidazolidinone rings typically range 15–25°, indicating slight distortion .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:
Focus on substituent effects at key positions:

  • Position 1 : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., Cl, F) to modulate electron density ().
  • Position 3 : Introduce acyl or sulfonyl groups (e.g., N-acyl cyclic ureas in ) to enhance hydrogen-bonding potential.
  • Methodology :
    • Synthesize analogs via Suzuki coupling or nucleophilic substitution.
    • Evaluate bioactivity (e.g., enzyme inhibition in ) to correlate substituents with potency.

Example :
Compound D28 () showed enhanced antibacterial activity due to the 3-chlorophenyl substituent, highlighting the role of halogen interactions in target binding .

Advanced: What in vitro/in vivo models are suitable for evaluating bioactivity?

Answer:
In vitro :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., MurA enzyme inhibition in ) with IC₅₀ determination via dose-response curves.
  • Cell viability : MTT assay () on cancer lines (e.g., H2228 lung cancer cells) at 24–72 hr exposure .

Q. In vivo :

  • Schistosomiasis models (): Administer 100 mg/kg/day of the compound to infected mice for 7 days, then assess parasite burden via liver histopathology .

Q. Key parameters :

  • Control for metabolite interference (e.g., LC-HRMS to verify compound stability).
  • Use positive controls (e.g., cisplatin for antiproliferative assays).

Advanced: How can computational methods predict biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against SARS-CoV-2 Mpro (). Prioritize compounds with docking scores <−8 kcal/mol.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å for ligand-protein complexes) .

Case study :
Compound 4 () showed potent Mpro inhibition (IC₅₀ = 0.8 µM) due to favorable interactions with catalytic dyad residues (His41/Cys145) .

Advanced: How to address contradictions in spectral data during characterization?

Answer:

  • Scenario : Discrepancies in NH proton integration (e.g., broad vs. sharp peaks).
  • Resolution :
    • Variable-temperature NMR: Heat to 60°C to reduce exchange broadening.
    • Deuterium exchange: Add D₂O to confirm NH protons (disappearance of peaks at δ 5–6 ppm) .

Example :
In , NH₂ protons at δ 5.65 ppm were confirmed via deuterium exchange, ruling out aromatic proton overlap .

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